molecular formula C10H8O4S2 B062023 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid CAS No. 175202-55-8

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid

Cat. No. B062023
M. Wt: 256.3 g/mol
InChI Key: JARLNIWLMPUVAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid involves solvent thermal methods for creating metal-organic frameworks (MOFs) with significant gas adsorption, sensing properties, and magnetic properties. These MOFs are synthesized using 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid as a dicarboxylate ligand, highlighting its utility in developing materials with functional applications (Wang et al., 2016).

Molecular Structure Analysis

The molecular and electronic structures of thieno[3,4-b]thiophene derivatives have been studied using computational methods to optimize molecular geometries and predict electronic transitions. These studies contribute to understanding the electronic properties of materials incorporating thieno[2,3-b]thiophene derivatives, which are crucial for designing optoelectronic devices (Buemi, 1989).

Chemical Reactions and Properties

The chemical reactivity of 2,5-dimethylthiophene, a related compound, in reactions such as C-H bond activation and C-C bond formation, provides insight into the synthesis and functionalization of thieno[2,3-b]thiophene derivatives. Such reactions are essential for creating complex structures with desired physical and chemical properties (Paneque et al., 2005).

Physical Properties Analysis

The study of thieno[2,3-b]thiophene derivatives also includes the exploration of their physical properties, such as liquid-crystalline behavior. Novel supramolecular liquid-crystalline complexes derived from thieno[2,3-b]thiophene-2-carboxylic acids exhibit unique properties that could be harnessed in advanced material applications (Tso et al., 1998).

Chemical Properties Analysis

The exploration of chemical properties encompasses studies on the β-glucuronidase inhibition activity of compounds incorporating the thieno[2,3-b]thiophene moiety. Such studies are significant for understanding the biological activity of thieno[2,3-b]thiophene derivatives and their potential as therapeutic agents (Mabkhot et al., 2014).

Scientific Research Applications

  • Synthesis and Antimicrobial Applications : It serves as a precursor for synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with thieno[2,3-b]thiophene moiety, showing promising antimicrobial results (Kheder & Mabkhot, 2012).

  • Functionalization in Metal-Organic Frameworks : This acid is used in the functionalization of microporous lanthanide-based metal-organic frameworks, leading to materials with gas adsorption, sensing activities, and magnetic properties (Wang et al., 2016).

  • One-Pot Synthesis of Thieno[2,3-b]thiophene Derivatives : It's utilized in a one-pot synthesis method under phase-transfer catalysis conditions for preparing a variety of thieno[2,3-b]thiophenes, useful as starting materials for biological active compounds (El-Saghier, 1993).

  • Selective Hydrazidation : This compound is used in hydrazidation reactions to form various products, demonstrating its versatility in organic synthesis (Jing, 2011).

  • Fluorescent Chemosensor for Pb(II) : A fluorogenic probe based on this acid was developed, showing high selectivity towards Pb(II) over other metal ions, indicating its application in environmental monitoring (Cao et al., 2011).

  • Photocatalytic Properties in Metal-Organic Frameworks : It's employed in a Mn (II) metal-organic framework, showing excellent photocatalytic activity for methylene blue dye degradation under UV light (Fang et al., 2018).

  • Synthesis of Thiophene Amphiphilic Surfactant : This acid is used in the synthesis of a novel amphiphilic molecule, a thiophene gemini surfactant with Schiff base, indicating its application in surfactant and detergent development (You Yi, 2006).

Future Directions

Based on the retrieved documents, this compound has been used in the synthesis of different diamines and studied for its electrochromic functions in polymer films . This suggests potential future directions in the field of organic synthesis and materials science .

properties

IUPAC Name

3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S2/c1-3-5-4(2)7(9(13)14)16-10(5)15-6(3)8(11)12/h1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARLNIWLMPUVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=C(S2)C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381115
Record name 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid

CAS RN

175202-55-8
Record name 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175202-55-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
S Wang, T Cao, H Yan, Y Li, J Lu, R Ma, D Li… - Inorganic …, 2016 - ACS Publications
From a methyl-substituted thieno[2,3-b]thiophene dicarboxylate, three types of three-dimensional (3-D) microporous lanthanide-based metal–organic frameworks, {[Ln(DMTDC) 1.5 (H 2 …
Number of citations: 116 pubs.acs.org
XD Fang, LB Yang, AN Dou, YE Liu, J Yao… - Inorganic Chemistry …, 2018 - Elsevier
A novel metal-organic framework formulated as [Mn(DMTDC)(DMF)] (1) was synthesized under solvothermal conditions by using a thiophene-functionalized dicarboxylate ligand, 3,4-…
Number of citations: 15 www.sciencedirect.com
Y Ma, Y Hou, Y Zhang, L Chang, R Li… - Journal of Applied …, 2022 - Wiley Online Library
Based on the performance of improving the stabilities and coloring efficiencies of triphenylamine polymers, this paper separately synthesized different diamines and 3,4‐dimethylthieno[…
Number of citations: 3 onlinelibrary.wiley.com
T Cao, J Lu, S Wang, C Zhou, J Dou, D Li… - Journal of …, 2014 - Taylor & Francis
Three zinc compounds assembled from a bithiophene dicarboxylic acid (H 2 DMTDC) and different N-donor co-ligands, [Zn(DMTDC)(bpt)(H 2 O)] n (1), {[Zn(DMTDC)(5,5-dmbpy)]·0.5…
Number of citations: 1 www.tandfonline.com
Y Zhao, X Xu, L Qiu, X Kang, L Wen… - ACS Applied Materials & …, 2017 - ACS Publications
A family of thiophene-based metal–organic frameworks (MOFs), [Zn(L)(BBI)·(H 2 O) 2 ] (1) (BBI = 1,1′-(1,4-butanediyl)bis(imidazole)) and [Cd(L)(TPOM) 0.75 ]·xS (2) (TPOM = tetrakis(4…
Number of citations: 139 pubs.acs.org
J Yao, YE Liu, LB Yang, AN Dou, CF Hou, QQ Xu… - …, 2020 - pubs.rsc.org
Three new alkaline earth metal–organic frameworks (MOFs), namely [Mg2(DMTDC)2(DMF)3(H2O)2]·2DMF·2H2O (1), [Ca(DMTDC)(DMF)] (2) and [Sr(DMTDC)(DMF)] (3), have been …
Number of citations: 7 pubs.rsc.org
AN Dou, LB Yang, XD Fang, Q Yin, MD Li, J Li… - …, 2018 - pubs.rsc.org
Two lanthanide–organic frameworks formulated as [Eu2(DMTDC)3(DEF)4]·DEF·6H2O (1) and [Tb2(DMTDC)3(DEF)4]·DEF·6H2O (2) (H2DMTDC = 3,4-dimethylthieno[2,3-b]thiophene-2,…
Number of citations: 24 pubs.rsc.org
J Cao, W Yan, Y Huang - Rsc Advances, 2016 - pubs.rsc.org
A novel fluorescent chemosensor, a thieno[2,3-b]thiophene derivative carrying two oxazoline groups (DTTO) was designed and synthesized, which was discovered to exhibit good …
Number of citations: 2 pubs.rsc.org
YJ Liang, J Yao, M Deng, YE Liu, QQ Xu, QX Li… - …, 2021 - pubs.rsc.org
A three-dimensional (3D) metal–organic framework [(CH3)2NH2][Zn2(DMTDC)2(3-mtz)]·4DMF·3H2O (Zn-MOF) has been solvothermally synthesized by using mixed ligands of 3-methyl…
Number of citations: 10 pubs.rsc.org
R Dalapati, B Sakthivel, MK Ghosalya… - …, 2017 - pubs.rsc.org
A cerium-based metal–organic framework (MOF; 1) with a UiO-66 (UiO: University of Oslo) framework topology was synthesized solvothermally by employing 3,4-dimethylthieno[2,3-b]…
Number of citations: 100 pubs.rsc.org

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